molecular formula C9H6F3NO B018735 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile CAS No. 107018-37-1

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Cat. No.: B018735
CAS No.: 107018-37-1
M. Wt: 201.14 g/mol
InChI Key: MMOIQOPXFPGFSJ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Cyanobenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(2,2,2-Trifluoro-1-oxoethyl)benzonitrile

    Reduction: 4-(2,2,2-Trifluoro-1-aminoethyl)benzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl-2-(trifluoromethyl)benzonitrile
  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)-2-(trifluoromethyl)benzonitrile

Uniqueness

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is unique due to the combination of its trifluoromethyl, hydroxyethyl, and benzonitrile groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable for various applications.

Properties

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOIQOPXFPGFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471322
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107018-37-1
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Formylbenzonitrile (200 mg, 1.53 mmol) was dissolved in tetrahydrofuran (4.0 mL). To this, (trifluoromethyl)trimethylsilane (271 μL, 1.83 mmol) and tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 153 μL, 0.153 mmol) were added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, a 1 mol/L aqueous hydrogen chloride solution (3.0 mL) was added and the mixture was further stirred for 0.5 minute. Then, the reaction mixture was neutralized with a saturated sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was subjected to slurry purification using hexane, to give 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile (Compound CL) (276 mg, yield: 90%).
Quantity
200 mg
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4 mL
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271 μL
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0 (± 1) mol
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solution
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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